molecular formula C11H10FNO3 B6187215 methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate CAS No. 2010202-02-3

methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate

Cat. No.: B6187215
CAS No.: 2010202-02-3
M. Wt: 223.2
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Description

Methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

Methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The exact mechanism of action of methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets and pathways in cells. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

2010202-02-3

Molecular Formula

C11H10FNO3

Molecular Weight

223.2

Purity

95

Origin of Product

United States

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